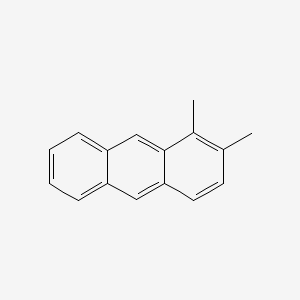

1,2-Dimethylanthracene

CAS No.: 29063-00-1

Cat. No.: VC15786992

Molecular Formula: C16H14

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29063-00-1 |

|---|---|

| Molecular Formula | C16H14 |

| Molecular Weight | 206.28 g/mol |

| IUPAC Name | 1,2-dimethylanthracene |

| Standard InChI | InChI=1S/C16H14/c1-11-7-8-15-9-13-5-3-4-6-14(13)10-16(15)12(11)2/h3-10H,1-2H3 |

| Standard InChI Key | PLPFBVXTEJUIIT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C2=CC3=CC=CC=C3C=C2C=C1)C |

Introduction

Chemical Identity and Structural Features

Basic Chemical Properties

1,2-Dimethylanthracene is characterized by its planar anthracene backbone, modified by two methyl groups at positions 1 and 2. The compound’s density is , and it has a boiling point of at standard atmospheric pressure . Its flash point, , indicates moderate flammability, necessitating careful handling in laboratory settings . Unlike simpler anthracene derivatives, the methyl substituents introduce steric effects that influence molecular packing and reactivity.

Table 1: Key Physicochemical Properties of 1,2-Dimethylanthracene

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 206.28 g/mol |

| Density | |

| Boiling Point | |

| Flash Point |

Synthesis and Manufacturing Approaches

Direct Alkylation Strategies

The synthesis of 1,2-dimethylanthracene typically involves Friedel-Crafts alkylation or methylation of anthracene precursors. A patent describing the synthesis of 9,10-dimethylanthracene (CN105385719A) highlights the use of anthraquinone reduction and subsequent alkylation, though positional isomerism presents challenges . For 1,2-dimethylanthracene, regioselective methylation requires careful control of reaction conditions to avoid competing substitutions at more reactive positions (e.g., 9,10-positions).

Catalytic and Solvent Considerations

Palladium-catalyzed cross-coupling reactions have emerged as viable methods for introducing methyl groups to aromatic systems. For example, Suzuki-Miyaura coupling using methylboronic acids could theoretically yield 1,2-dimethylanthracene, though no specific studies are documented in the reviewed literature. Solvent choice (e.g., toluene, DMF) and temperature gradients are critical for minimizing side products .

Comparative Analysis with Related Compounds

1,2-Dimethylanthracene vs. 9,10-Dimethylanthracene

The positional isomerism between 1,2- and 9,10-dimethylanthracene results in divergent properties. The 9,10-isomer, studied extensively in photoluminescent materials, exhibits enhanced planarity and conjugation, leading to higher quantum yields . In contrast, the 1,2-isomer’s steric hindrance may reduce crystallinity but improve solubility in nonpolar solvents .

Table 2: Comparative Properties of Anthracene Derivatives

| Compound | Boiling Point (°C) | Density (g/cm³) | Key Applications |

|---|---|---|---|

| 1,2-Dimethylanthracene | 374.0 ± 12.0 | 1.1 ± 0.1 | Organic semiconductors |

| 9,10-Dimethylanthracene | 382.5 ± 10.0 | 1.2 ± 0.1 | Luminescent materials |

| Anthracene-1,2-diol | Decomposes | 1.3 ± 0.1 | Antioxidant research |

Functional Derivatives: Anthraquinones and Diols

1,2-Dimethylanthraquinone (CAS 3285-98-1), an oxidized derivative of 1,2-dimethylanthracene, serves as a precursor in dye synthesis and catalytic processes . Its ketone groups enhance electron deficiency, making it suitable for redox applications. Conversely, anthracene-1,2-diol (CAS 577-95-7) demonstrates antioxidant potential due to its phenolic hydroxyl groups .

Applications in Materials Science and Chemistry

Organic Electronics

Anthracene derivatives are pivotal in organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). While 1,2-dimethylanthracene’s applications remain underexplored, its structural analogs show promise as charge-transport layers due to balanced hole/electron mobility .

Catalysis and Synthetic Intermediates

The methyl groups in 1,2-dimethylanthracene can act as directing groups in catalytic C–H functionalization reactions, enabling the synthesis of complex PAH architectures. Its potential as a ligand in transition metal complexes warrants further investigation.

Future Research Directions

-

Synthetic Optimization: Developing regioselective methods to improve 1,2-dimethylanthracene yields.

-

Electrochemical Studies: Profiling redox behavior for energy storage applications.

-

Toxicological Profiling: Assessing chronic exposure risks and environmental persistence.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume